A Technical Guide to DNP-PEG4-alcohol: Structure, Properties, and Applications
A Technical Guide to DNP-PEG4-alcohol: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
DNP-PEG4-alcohol is a heterobifunctional linker molecule integral to advancements in immunology, bioconjugation, and drug delivery systems. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and a detailed protocol for its application in bioconjugation.
Core Structure and Chemical Identity
DNP-PEG4-alcohol is composed of three key functional components: a 2,4-dinitrophenyl (DNP) group, a tetra-polyethylene glycol (PEG4) spacer, and a terminal primary alcohol (hydroxyl group).
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Dinitrophenyl (DNP) Group : This moiety serves as a well-characterized hapten. Haptens are small molecules that can elicit an immune response when attached to a larger carrier molecule, such as a protein. Anti-DNP antibodies exhibit high affinity and specificity, making the DNP group an excellent tag for immunoassays and affinity purification.[1]
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Polyethylene Glycol (PEG4) Spacer : The PEG linker consists of four repeating ethylene glycol units. This hydrophilic spacer enhances the solubility of the molecule in aqueous buffers, reduces aggregation of conjugates, and provides a flexible arm that minimizes steric hindrance between the DNP tag and the conjugated biomolecule.[2][3][4] The PEG chain can also improve the pharmacokinetic properties of bioconjugates by increasing their circulation half-life.[5]
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Terminal Alcohol (-OH) Group : The primary hydroxyl group is a versatile chemical handle for further modification. It can be activated or converted into other functional groups (e.g., esters, aldehydes, or tosylates) to facilitate covalent conjugation to proteins, peptides, surfaces, or other molecules of interest.
The systematic IUPAC name for this compound is 2-(2-(2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethoxy)ethoxy)ethan-1-ol.
Physicochemical and Quantitative Data
The key quantitative properties of DNP-PEG4-alcohol are summarized in the table below, compiled from various suppliers and databases.
| Property | Value | Reference(s) |
| CAS Number | 1807520-99-5 | |
| Chemical Formula | C₁₄H₂₁N₃O₈ | |
| Molecular Weight | 359.34 g/mol | |
| Exact Mass | 359.1329 u | |
| Purity | ≥98% | |
| Appearance | (Not specified, typically a solid) | |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers | |
| Storage Conditions | -20°C, protected from light and moisture |
Applications in Research and Drug Development
DNP-PEG4-alcohol is a versatile tool with broad applications:
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Immunology Research : It is used to develop DNP-labeled probes for antibody-based assays such as ELISA, flow cytometry, and Western blotting.
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Bioconjugation : As a heterobifunctional linker, it serves as an intermediate for covalently attaching the DNP hapten to various biomolecules.
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Drug Delivery : The molecule can be incorporated into PEGylated scaffolds for targeted drug delivery systems, leveraging the DNP tag for specific recognition.
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PROTAC Development : It can be used as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.
Experimental Protocols
The terminal hydroxyl group of DNP-PEG4-alcohol requires activation to react with common functional groups on biomolecules, such as primary amines (e.g., lysine residues in proteins). Below is a representative two-stage protocol for conjugating DNP-PEG4-alcohol to a protein via N-hydroxysuccinimide (NHS) ester chemistry.
Stage 1: Activation of DNP-PEG4-alcohol with Disuccinimidyl Carbonate (DSC)
This stage converts the terminal hydroxyl group into a reactive NHS ester.
Materials:
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DNP-PEG4-alcohol
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Disuccinimidyl carbonate (DSC)
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Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
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Triethylamine (TEA) or Diisopropylethylamine (DIEA)
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Argon or Nitrogen gas supply
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Magnetic stirrer and stir bar
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Reaction vessel (round-bottom flask)
Procedure:
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Preparation : Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (argon or nitrogen) to prevent moisture contamination.
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Dissolution : Dissolve DNP-PEG4-alcohol in anhydrous DMF or DCM.
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Base Addition : Add 1.5-2.0 molar equivalents of a non-nucleophilic base, such as TEA or DIEA, to the solution.
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Activation : Slowly add 1.2-1.5 molar equivalents of DSC to the reaction mixture while stirring.
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Reaction : Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
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Purification : Upon completion, the activated DNP-PEG4-NHS ester can be purified using silica gel column chromatography to remove excess reagents and byproducts.
Stage 2: Conjugation of Activated DNP-PEG4-NHS Ester to a Protein
This stage involves the reaction of the NHS ester with primary amines on the target protein.
Materials:
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Purified DNP-PEG4-NHS ester
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Target protein (e.g., antibody) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.2-8.5
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Desalting column or dialysis equipment for purification
Procedure:
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Protein Preparation : Prepare a solution of the target protein at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.5.
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Linker Dissolution : Dissolve the purified DNP-PEG4-NHS ester in a minimal amount of anhydrous DMSO to prepare a concentrated stock solution.
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Conjugation Reaction : Add a 10- to 20-fold molar excess of the DNP-PEG4-NHS ester stock solution to the protein solution. The final concentration of DMSO should ideally be kept below 10% (v/v) to maintain protein stability.
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Incubation : Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.
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Purification : Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) or by dialysis against PBS.
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Characterization : Characterize the final DNP-protein conjugate. The degree of labeling (DOL) can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~360 nm (for the DNP group).
Visualization of Experimental Workflow
The following diagrams illustrate the chemical structure and a typical experimental workflow for the bioconjugation of DNP-PEG4-alcohol.
Caption: Molecular components of DNP-PEG4-alcohol.
Caption: Workflow for protein conjugation using DNP-PEG4-alcohol.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNP-PEG4-alcohol, 1807520-99-5 | BroadPharm [broadpharm.com]
- 4. DNP-PEG4-alcohol, CAS 1807520-99-5 | AxisPharm [axispharm.com]
- 5. mdpi.com [mdpi.com]
